molecular formula C16H12ClNO3S2 B2400493 Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate CAS No. 921840-00-8

Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2400493
CAS No.: 921840-00-8
M. Wt: 365.85
InChI Key: MZIDLYIKKQPGCM-UHFFFAOYSA-N
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Description

Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .


Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For example, some thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

Synthesis and Chemical Behavior

  • Synthetic Methods : The synthesis of substituted benzo[b]thiophenes, including derivatives like Methyl 3-(2-(5-chlorothiophen-2-yl)acetamido)benzo[b]thiophene-2-carboxylate, has been improved by cyclization of thiophenyl-acetals and ketones using polyphosphoric acid, highlighting a methodological advancement in the preparation of these compounds (Pié & Marnett, 1988).

  • Chemical Reactions : Research on thieno[2,3-b][1]benzothiophen and thieno[3,2-b][1]benzothiophen demonstrates their capacity for undergoing various substitution reactions, such as bromination and nitration, which are critical for further chemical modifications and applications in pharmaceuticals and materials science (Chapman, Hughes, & Scrowston, 1971).

Environmental and Industrial Applications

  • Waste Solution Management : In the context of environmental management, the recovery and recycling of acetic acid from the production process of intermediates like Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, which is related to the subject chemical, have been explored. This research underscores the importance of sustainable practices in the chemical industry (Tian-gui, 2006).

Biological and Pharmacological Research

  • Anti-Inflammatory Applications : The conversion of 5-aminobenzo[b]thiophene-2-carboxylic acid to 5-(2-chloroacetamido)benzo[b]thiophene-2-carboxylic acid and its further reaction to produce C5-substituted benzo[b]thiophenes illustrates a pathway to discovering compounds with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Mechanism of Action

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs continue to be an area of interest for scientists due to their potential biological activity and their role in the development of advanced compounds .

Properties

IUPAC Name

methyl 3-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3S2/c1-21-16(20)15-14(10-4-2-3-5-11(10)23-15)18-13(19)8-9-6-7-12(17)22-9/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZIDLYIKKQPGCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CC3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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